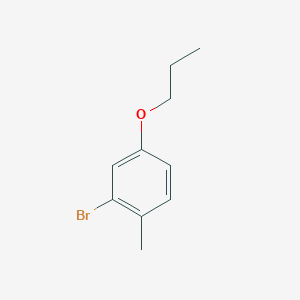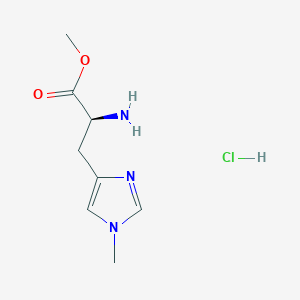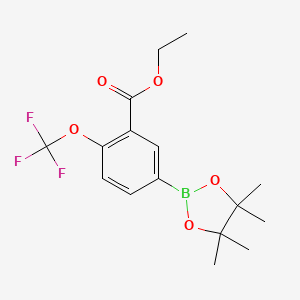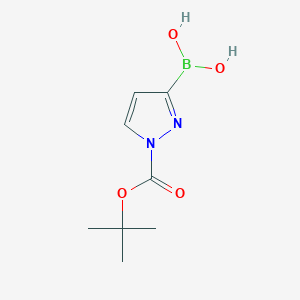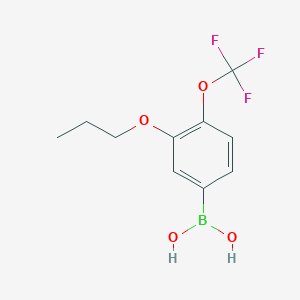
3-Propoxy-4-(trifluoromethoxy)phenylboronic acid; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propoxy-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2096333-63-8 . It has a molecular weight of 264.01 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BF3O4/c1-2-5-17-9-6-7 (11 (15)16)3-4-8 (9)18-10 (12,13)14/h3-4,6,15-16H,2,5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, such as 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . They are also involved in addition reactions and cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Benzoxaboroles and Derivatives
Benzoxaboroles, including 3-propoxy-4-(trifluoromethoxy)phenylboronic acid, are versatile compounds with a wide range of applications in both organic synthesis and biological contexts. They serve as building blocks and protecting groups in organic chemistry, demonstrating biological activity and potential in clinical trials due to their ability to bind hydroxyl compounds. This characteristic makes them valuable as molecular receptors for sugars and glycoconjugates, highlighting their significant role in the development of new therapeutic agents and diagnostic tools (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors
The derivative's ability to selectively bind diols forms the basis for its use in constructing electrochemical glucose sensors, leveraging PBA-modified electrodes for voltammetric and potentiometric sensing. Such sensors can detect glycoproteins and fluoride ions, offering promising alternatives to traditional glucose monitoring methods and applications in detecting other biomolecules (Anzai, 2016).
Drug Delivery Systems
3-Propoxy-4-(trifluoromethoxy)phenylboronic acid derivatives are explored for pH- and sugar-sensitive drug delivery systems. Their incorporation into layer-by-layer films and microcapsules allows for targeted therapeutic delivery, responding to changes in environmental conditions such as pH shifts in disease sites or glucose levels in diabetic management. This specificity enhances the efficiency and safety of drug delivery mechanisms, potentially revolutionizing treatments for a variety of conditions (Sato et al., 2011).
Catalysis
The compound's role extends into catalysis, where its derivatives support the development of palladium nanoparticles on renewable polysaccharides. These catalysts facilitate the Suzuki cross-coupling of halobenzenes and phenylboronic acids, showcasing a sustainable approach to chemical synthesis that combines environmental friendliness with high catalytic efficiency. Such advancements are crucial for green chemistry, contributing to less hazardous and more sustainable industrial processes (Wolfson & Levy‐Ontman, 2020).
Wirkmechanismus
Target of Action
It is known to be involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and pa-824 analogs .
Mode of Action
The compound is a boronic acid derivative, which are often used in Suzuki-Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium is oxidized and forms a new Pd-C bond, and transmetalation, where the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
As a boronic acid derivative, it is likely involved in carbon-carbon bond formation via the suzuki-miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of biologically active molecules .
Result of Action
It is known to be involved in the synthesis of biologically active molecules, which can have various effects depending on the specific molecule synthesized .
Eigenschaften
IUPAC Name |
[3-propoxy-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBWPNYGNZDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

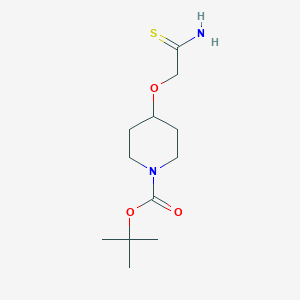
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
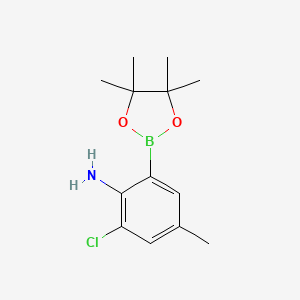
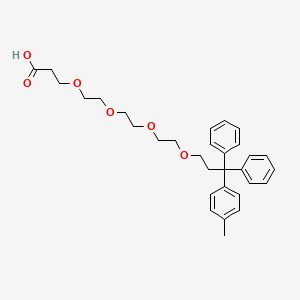
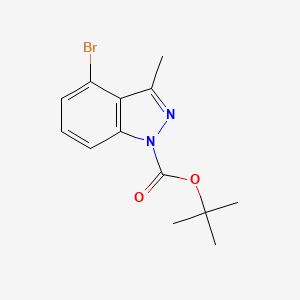
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

